molecular formula C15H11F2NS B12111827 Benzo[b]thiophene-3-methanamine, alpha-(2,4-difluorophenyl)- CAS No. 1152545-68-0

Benzo[b]thiophene-3-methanamine, alpha-(2,4-difluorophenyl)-

Cat. No.: B12111827
CAS No.: 1152545-68-0
M. Wt: 275.32 g/mol
InChI Key: UQBRTICVCTUTIL-UHFFFAOYSA-N
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Description

Benzo[b]thiophene-3-methanamine, alpha-(2,4-difluorophenyl)- is an organic compound with the molecular formula C15H11F2NS This compound features a benzo[b]thiophene core, a methanamine group, and a 2,4-difluorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[b]thiophene-3-methanamine, alpha-(2,4-difluorophenyl)- typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Benzo[b]thiophene Core: The benzo[b]thiophene core can be synthesized through cyclization reactions involving thiophene derivatives and appropriate reagents.

    Introduction of Methanamine Group: The methanamine group is introduced via nucleophilic substitution reactions, often using amine precursors and suitable catalysts.

    Attachment of 2,4-Difluorophenyl Group: The 2,4-difluorophenyl group is attached through electrophilic aromatic substitution reactions, utilizing fluorinated benzene derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where the methanamine or difluorophenyl groups can be modified or replaced under suitable conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, Benzo[b]thiophene-3-methanamine, alpha-(2,4-difluorophenyl)- is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activity. It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. They may exhibit activity against various diseases, including cancer, due to their ability to interact with biological targets at the molecular level.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability. It may also find applications in the production of specialty chemicals and advanced polymers.

Mechanism of Action

The mechanism of action of Benzo[b]thiophene-3-methanamine, alpha-(2,4-difluorophenyl)- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Benzo[b]thiophene-3-methanamine, alpha,alpha-dimethyl-
  • Benzo[b]thiophene-3-methanamine, alpha-ethyl-

Uniqueness

Compared to similar compounds, Benzo[b]thiophene-3-methanamine, alpha-(2,4-difluorophenyl)- is unique due to the presence of the 2,4-difluorophenyl group. This substitution can significantly alter the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable compound for specific applications in research and industry.

Properties

CAS No.

1152545-68-0

Molecular Formula

C15H11F2NS

Molecular Weight

275.32 g/mol

IUPAC Name

1-benzothiophen-3-yl-(2,4-difluorophenyl)methanamine

InChI

InChI=1S/C15H11F2NS/c16-9-5-6-11(13(17)7-9)15(18)12-8-19-14-4-2-1-3-10(12)14/h1-8,15H,18H2

InChI Key

UQBRTICVCTUTIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C(C3=C(C=C(C=C3)F)F)N

Origin of Product

United States

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